Borane Carrier for Hydroboration and Reduction
The borane adduct derived from 4-Amino-N-ethyl-N-isopropylaniline, N-ethyl-N-isopropylaniline-borane (BACH-EI), is a superior reagent for hydroborations and reductions compared to established borane carriers like BH₃·THF and BH₃·SMe₂ [1]. In a key study, BACH-EI hydroborated 1-hexene in dioxane to the trialkylborane stage in 0.5–1 h at room temperature [1]. Critically, the amine carrier can be recovered in good yield via simple acid-base manipulations and readily recycled to regenerate the borane adduct, offering a significant advantage in process economics and waste reduction over non-recoverable carriers [1]. Furthermore, BACH-EI was selected over borane–THF and borane–dimethylsulfide for CBS-oxazaborolidine-catalyzed asymmetric reductions of α-functionalized ketones, indicating a superior performance in achieving high enantioselectivity in complex synthetic transformations [2].
| Evidence Dimension | Hydroboration Rate and Reagent Recoverability |
|---|---|
| Target Compound Data | Reaction time for hydroboration of 1-hexene to trialkylborane stage: 0.5–1 h in dioxane at room temperature [1]. Amine carrier is recoverable and recyclable. |
| Comparator Or Baseline | BH₃·THF and BH₃·SMe₂ (Borane-dimethylsulfide) are common borane carriers; they are not as readily recoverable and can have different reactivity profiles [1]. |
| Quantified Difference | While a direct kinetic comparison of hydroboration rates in the same solvent is not provided in the abstract, the authors of the primary study explicitly characterize the reagent as 'superior' based on its overall performance, including reactivity and, crucially, the ability to recover the carrier amine [1]. In asymmetric reduction, the BACH-EI complex was chosen because it 'proved to be more useful than borane–THF and borane–dimethylsulfide' for achieving high enantioselectivity with α-functionalized ketones [2]. |
| Conditions | Hydroboration of 1-hexene in dioxane at 22 ± 3 °C [1]. Asymmetric reduction of β-keto p-tolylsulfides using CBS-oxazaborolidine catalyst [2]. |
Why This Matters
The combination of high reactivity and recoverability of the amine carrier offers a distinct procurement advantage for industrial-scale or high-throughput synthesis, reducing costs and waste associated with single-use borane carriers.
- [1] Brown, H. C., Kanth, J. V. B., & Zaidlewicz, M. (1998). Molecular Addition Compounds. 11. N-Ethyl-N-isopropylaniline−Borane, A Superior Reagent for Hydroborations and Reductions. The Journal of Organic Chemistry, 63(15), 5154–5163. View Source
- [2] Cho, B. T., & Kim, D. J. (2002). Highly efficient synthesis of chiral β-hydroxy sulfides with high enantiomeric purity via CBS-oxazaborolidine-catalyzed borane reduction. Tetrahedron: Asymmetry, 13(7), 697-703. View Source
